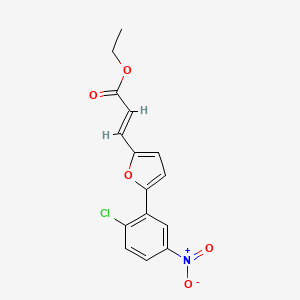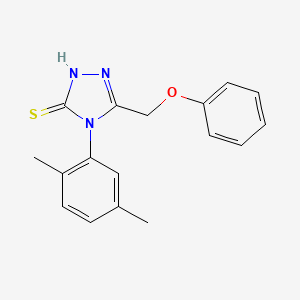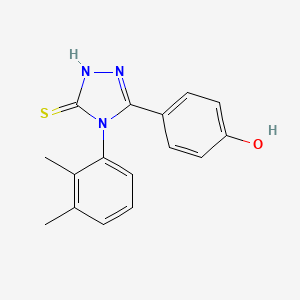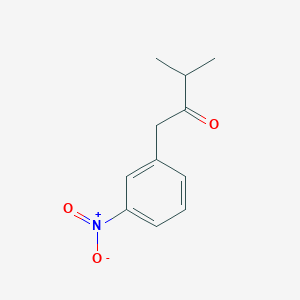
benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a hydroxy group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of benzyl ((2S,3R)-1-oxo-3-methylpentan-2-yl)carbamate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. The carbamate group can undergo hydrolysis, releasing the active amine which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
- Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate
Uniqueness
Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a benzyl group, and a carbamate group makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1 |
Clave InChI |
RIESWPZCQMFUMF-DGCLKSJQSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)
![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)

![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)


![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)


